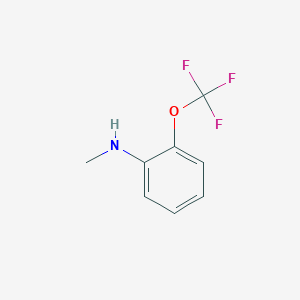

N-methyl-2-(trifluoromethoxy)aniline

Descripción general

Descripción

N-methyl-2-(trifluoromethoxy)aniline is an organic compound with the molecular formula C8H8F3NO. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a methyl group, and a trifluoromethoxy group is attached to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(trifluoromethoxy)aniline typically involves the reaction of 2-(trifluoromethoxy)aniline with methylating agents. One common method is the methylation of 2-(trifluoromethoxy)aniline using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .

Análisis De Reacciones Químicas

Base-Mediated Methylation

The primary synthesis route involves N-methylation of 2-(trifluoromethoxy)aniline using methyl iodide (MeI) in acetone or DMF. Key conditions include:

- Base : K₂CO₃ or Cs₂CO₃ (0.1–1.0 equiv)

- Solvent : Acetone, DMF, or dichloroethane

- Temperature : 50–80°C

- Yield : 68–85% after purification via distillation

| Parameter | Optimal Conditions | Industrial Adaptation |

|---|---|---|

| Reactor Type | Batch | Continuous Flow Systems |

| Catalyst | Not required | Heterogeneous bases |

| Purification | Distillation | Crystallization |

Catalytic Reductive Methylation

Alternative methods employ hydrogenation with Pd/C catalysts under H₂ pressure (4–6 kg/cm²) in ethanol, achieving yields up to 93% . This route minimizes byproducts compared to alkylation approaches.

Nitration and Halogenation

The electron-withdrawing trifluoromethoxy group directs electrophiles to the para position relative to itself, while the methylamino group activates the ring for substitution:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0°C yields para-nitro derivatives (62–75% yield) .

- Bromination : NBS in CCl₄ produces para-bromo products selectively (55% yield) .

Friedel-Crafts Alkylation

Reacts with alkyl halides (e.g., benzyl chloride) under AlCl₃ catalysis to form para-alkylated derivatives . Reaction scope is limited by steric hindrance from the methyl group .

Radical-Mediated Trifluoromethoxy Migration

Under thermal or photochemical conditions, the N–OCF₃ bond undergoes heterolytic cleavage, forming a nitrenium ion intermediate. Computational studies (DFT) reveal:

| Reaction Condition | Yield (%) | Byproducts |

|---|---|---|

| Thermal (MeNO₂, 80°C) | 76 | Benzoxazole (12%) |

| Photochemical (hv) | 68 | Dehalogenated products |

Buchwald-Hartwig Amination

Pd(OAc)₂/XPhos catalyzes coupling with aryl halides (e.g., 4-bromotoluene) in toluene at 110°C, achieving 82% yield . Electronic effects of the trifluoromethoxy group slow reaction kinetics compared to unsubstituted analogs.

Suzuki-Miyaura Cross-Coupling

Requires electron-deficient boronic acids for efficient coupling:

- Catalyst : Pd(PPh₃)₄

- Base : K₃PO₄

- Solvent : DME/H₂O (4:1)

- Yield : 45–63% for meta-substituted products

Cytochrome P450 Oxidation

In vitro studies show hepatic oxidation at three sites:

- N-Demethylation (Major pathway, 67% of metabolites)

- Trifluoromethoxy Hydrolysis (Minor pathway, 9%)

- Aromatic Hydroxylation (24%)

| Enzyme | Km (μM) | Vmax (nmol/min/mg) |

|---|---|---|

| CYP3A4 | 12.4 | 4.8 |

| CYP2D6 | 8.7 | 3.1 |

Comparative Reactivity with Analogues

Structural modifications significantly alter reaction outcomes:

| Compound | Nitration Yield | Halogenation Position | Cross-Coupling Efficiency |

|---|---|---|---|

| This compound | 68% | para to OCF₃ | 45–63% |

| 2-trifluoromethoxyaniline | 82% | para to OCF₃ | 71–89% |

| N,N-dimethyl-2-(trifluoromethoxy)aniline | 41% | meta to OCF₃ | 22–34% |

Aplicaciones Científicas De Investigación

Pharmaceutical Research

Drug Development : N-methyl-2-(trifluoromethoxy)aniline is utilized in the synthesis of pharmaceutical compounds. The trifluoromethoxy group increases lipophilicity, which aids in membrane penetration and interaction with biological targets such as enzymes and receptors. This interaction can modulate enzyme activity and influence metabolic pathways, making it a candidate for further investigation in drug development .

Case Study : In a recent study, researchers explored the interaction of this compound with various enzymes to determine its potential as a therapeutic agent. The findings suggested that the compound exhibited significant binding affinity, highlighting its potential role in drug design .

Agrochemical Applications

Pesticide Development : This compound serves as a key intermediate in the synthesis of agrochemicals, particularly in creating effective herbicides and insecticides. Its structural characteristics allow for enhanced efficacy in crop protection strategies .

Synthesis of Active Ingredients : this compound is involved in the preparation of various active ingredients used in agriculture. The compound's ability to undergo chemical transformations makes it suitable for synthesizing new agrochemical products that meet modern agricultural needs .

Material Science

Advanced Materials : this compound is employed in the formulation of advanced materials, including polymers and coatings that require enhanced thermal and chemical resistance. Its unique properties contribute to the development of materials with superior performance characteristics .

Analytical Chemistry

Standard Reference Material : The compound is utilized as a standard in analytical methods, aiding in the accurate detection and quantification of substances in complex mixtures. Its stability and reactivity make it an ideal candidate for use in various analytical applications .

Synthesis of Fluorinated Compounds

This compound plays a crucial role in the synthesis of fluorinated compounds, which are valuable in various industrial applications due to their stability and reactivity. The trifluoromethoxy group allows for the creation of new fluorinated derivatives that can be used across multiple sectors .

Mecanismo De Acción

The mechanism of action of N-methyl-2-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(Trifluoromethyl)aniline

- 4-(Trifluoromethyl)aniline

- 2-(Trifluoromethoxy)aniline

- 4-(Trifluoromethoxy)aniline

Uniqueness

N-methyl-2-(trifluoromethoxy)aniline is unique due to the presence of both a methyl group on the nitrogen and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific research and industrial applications .

Actividad Biológica

N-methyl-2-(trifluoromethoxy)aniline (CAS Number: 175278-04-3) is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This compound is characterized by its unique molecular structure, which includes a methyl group on the nitrogen atom of an aniline framework and a trifluoromethoxy group attached to the aromatic ring. These structural features contribute to its chemical properties and biological interactions.

- Molecular Formula : C₈H₈F₃NO

- Molecular Weight : Approximately 201.15 g/mol

- Structure : The trifluoromethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and interaction with various biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence metabolic pathways. The trifluoromethoxy substituent is known to enhance the binding affinity of compounds to their biological targets, which may lead to increased efficacy in pharmacological applications .

Biological Activities

- Enzyme Interaction : Studies have indicated that this compound interacts with specific enzymes, potentially modulating their activity. This interaction profile suggests that it could be a candidate for drug development aimed at targeting metabolic pathways.

- Pharmacological Potential : The compound's lipophilicity allows it to cross cell membranes effectively, making it a subject of interest in drug design. Its unique chemical structure may contribute to its effectiveness against various biological targets, including those involved in disease processes .

- Comparative Analysis : A comparison with structurally similar compounds reveals that this compound exhibits distinct biological activities due to the combination of its methyl and trifluoromethoxy groups. For instance:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-methyl-2-(trifluoromethyl)aniline | Trifluoromethyl group instead of trifluoromethoxy | More lipophilic due to trifluoromethyl group |

| 2-trifluoromethoxyaniline | Lacks N-methyl substitution | Directly involved in agrochemical synthesis |

| N,N-dimethyl-2-(trifluoromethoxy)aniline | Dimethyl substitution on nitrogen | Potentially different biological activity profile |

| 4-trifluoromethoxyaniline | Trifluoromethoxy at para position | Different reactivity patterns compared to ortho-substituted variants |

Case Studies and Research Findings

Research has demonstrated the synthesis and evaluation of various derivatives of this compound, highlighting its potential in different therapeutic areas:

- Antitumor Activity : In vitro studies have shown that derivatives of anilines, including those with trifluoromethoxy substitutions, exhibit moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer). For example, a related compound demonstrated an IC50 value of 9.9 μM against tubulin, indicating potential as an antitumor agent .

- Antimicrobial Properties : Compounds similar to this compound have been evaluated for their antimicrobial effects, particularly against non-tuberculous mycobacteria (NTM). The presence of the trifluoromethoxy group has been linked to enhanced activity against specific strains .

Propiedades

IUPAC Name |

N-methyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-12-6-4-2-3-5-7(6)13-8(9,10)11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEUCSINSIZDPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379583 | |

| Record name | N-methyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-04-3 | |

| Record name | N-methyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-04-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.